Cas no 453577-52-1 (3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione)

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione is a specialized sulfone derivative featuring a pyridinylmethylamino substituent, which enhances its reactivity and potential as an intermediate in organic synthesis. The thiolane-1,1-dione core provides structural stability, while the hydroxyl group introduces polarity, improving solubility in polar solvents. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to act as a versatile building block for heterocyclic frameworks. Its well-defined stereochemistry and functional group compatibility make it suitable for targeted modifications, enabling precise molecular design. The product is characterized by high purity and consistent performance, ensuring reliability in synthetic applications.
3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione structure
453577-52-1 structure
Product name:3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione
CAS No:453577-52-1
MF:C10H14N2O3S
Molecular Weight:242.295
MDL:MFCD02360578
CID:3028273
PubChem ID:651227

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 1,1-DIOXO-4-[(PYRIDIN-3-YLMETHYL)-AMINO]-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-OL
    • 4-[(3-pyridinylmethyl)amino]tetrahydro-3-thiophenol 1,1-dioxide
    • BAS 03013071
    • 4[(pyridin-3ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
    • 453577-52-1
    • AB00403496-05
    • AKOS016040460
    • SR-01000324648
    • CHEMBL1408539
    • HMS2498B19
    • CS-0359871
    • 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda6-thiophen-3-ol
    • SR-01000324648-1
    • 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene1,1-dioxide
    • 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1-thiophen-3-ol
    • SMR000011752
    • AKOS000273171
    • AF-399/13804039
    • BRD-A81822910-001-07-0
    • NS-03429
    • 3-HYDROXY-4-[(PYRIDIN-3-YLMETHYL)AMINO]-1??-THIOLANE-1,1-DIONE
    • 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
    • 1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol
    • MLS000027790
    • 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]tetrahydrothiophen-3-ol
    • MFCD02360578
    • 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol
    • 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol
    • 3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione
    • 4-[(pyridin-3-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
    • Oprea1_259273
    • 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione
    • MDL: MFCD02360578
    • インチ: InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2
    • InChIKey: HNCRLYXMUJVCNN-UHFFFAOYSA-N
    • SMILES: C1=CC(=CN=C1)CNC2CS(=O)(=O)CC2O

計算された属性

  • 精确分子量: 242.07251349Da
  • 同位素质量: 242.07251349Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • XLogP3: -1.2

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
032849-1g
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol
453577-52-1
1g
$378.00 2023-09-09
OTAVAchemicals
7011410106-50MG
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione
453577-52-1 90%
50MG
$86 2023-06-25
OTAVAchemicals
7011410106-1000MG
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione
453577-52-1 90%
1g
$229 2023-06-25
OTAVAchemicals
7011410106-250MG
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione
453577-52-1 90%
250MG
$171 2023-06-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430541-1g
3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
453577-52-1 97%
1g
¥3696.00 2024-05-13
TRC
H100843-100mg
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione
453577-52-1
100mg
$ 160.00 2022-06-04
TRC
H100843-50mg
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione
453577-52-1
50mg
$ 95.00 2022-06-04
TRC
H100843-10mg
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione
453577-52-1
10mg
$ 50.00 2022-06-04
Fluorochem
025414-1g
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol
453577-52-1
1g
£372.00 2022-03-01
Fluorochem
025414-2g
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol
453577-52-1
2g
£598.00 2022-03-01

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 関連文献

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dioneに関する追加情報

Introduction to 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione (CAS No. 453577-52-1)

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 453577-52-1, features a distinctive molecular framework comprising a thiolane core, hydroxyl and amino functional groups, and a pyridin-3-ylmethyl substituent. Such structural motifs are often explored for their potential bioactivity and mechanistic versatility in drug discovery.

The significance of this compound lies in its potential applications across multiple domains of chemical biology and pharmacology. The presence of both polar and non-polar functional groups suggests that it may exhibit diverse interactions with biological targets, making it a promising candidate for further investigation. Specifically, the thiolane scaffold is known for its stability and reactivity under various conditions, which can be leveraged in the design of novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds containing nitrogen as key pharmacophores. The pyridine ring in this molecule not only contributes to its structural complexity but also enhances its binding affinity to biological receptors. This feature is particularly relevant in the development of small-molecule drugs targeting neurological disorders, where pyridine derivatives have shown considerable promise. The 3-hydroxy and 4-(pyridin-3-ylmethyl)amino substituents further modulate the electronic properties of the molecule, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione is its potential role as a precursor or intermediate in the synthesis of more complex bioactive molecules. The thiolane ring can undergo various chemical transformations, including oxidation-reduction reactions and nucleophilic substitutions, which are widely employed in medicinal chemistry to diversify molecular libraries. This flexibility makes it an attractive building block for designing novel compounds with tailored biological activities.

Recent advancements in computational chemistry have enabled more efficient screening of such molecules for their therapeutic potential. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like this one. Studies indicate that derivatives of thiolane have shown efficacy in modulating enzyme activity and receptor binding, making them valuable tools for drug discovery. The incorporation of a pyridin-3-ylmethyl group further enhances these interactions by providing additional hydrogen bonding opportunities and steric complementarity with biological targets.

The synthesis of 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in addressing these challenges. For instance, transition-metal-catalyzed cross-coupling reactions have been successfully employed to construct the pyridine-thiolane linkage efficiently. Additionally, asymmetric synthesis techniques have enabled the preparation of enantiomerically pure forms of this compound, which is crucial for evaluating its stereochemical specificity in biological systems.

In clinical research settings, compounds with similar structural motifs have demonstrated potential in treating various diseases. The hydroxyl group can serve as a site for glycosylation or other post-translational modifications, enhancing drug stability and bioavailability. Meanwhile, the amino functionality allows for further derivatization into amides or ureas, which are common pharmacophores in drug molecules. These attributes make 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione a versatile scaffold for developing novel therapeutics.

The role of computational modeling in understanding the behavior of such molecules cannot be overstated. Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations have provided insights into how these compounds interact with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects or off-target interactions before experimental validation becomes necessary.

Future directions in research may focus on exploring analogs of this compound to optimize its pharmacological properties further. By modifying substituents such as the pyridine ring or introducing additional functional groups like sulfonamides or carboxylic acids, researchers can fine-tune bioactivity profiles for specific therapeutic applications. Additionally, investigating its behavior under different physiological conditions will provide valuable data on metabolic stability and excretion pathways.

The broader implications of studying compounds like 3-Hydroxy-4-(pyridin-3-ylmethyl)amino - 1-{6}-thiolane - 1 , 1 - dione extend beyond individual drug discovery efforts; they contribute to our fundamental understanding of how molecular structure influences biological activity across diverse disease states . As research continues , collaborations between synthetic chemists , medicinal chemists , biochemists , and clinicians will be essential for translating these findings into tangible therapeutic benefits .

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